A Technical Guide to the Basic Properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine
A Technical Guide to the Basic Properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the core physicochemical properties of 5-Carboxy-2-(5-tetrazolyl)-pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The guide details its structural features, acidity and solubility characteristics, and provides standardized experimental protocols for their determination.
Core Physicochemical Properties
5-Carboxy-2-(5-tetrazolyl)-pyridine is a complex molecule featuring three key functional groups that dictate its chemical behavior: a pyridine ring, a carboxylic acid group, and a tetrazole ring. The pyridine ring provides a basic nitrogen center, while the carboxylic acid and the tetrazole's N-H group are acidic. This amphoteric nature is critical to its behavior in biological systems.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, meaning it can mimic the spatial and electronic properties of a carboxylate, often leading to improved metabolic stability and cell membrane permeability in drug candidates.[1][2] The presence of both moieties on the same scaffold makes this molecule a compelling subject for structure-activity relationship (SAR) studies.[3]
Structural and Chemical Identifiers
| Property | Value |
| Molecular Formula | C₇H₅N₅O₂ |
| Molecular Weight | 191.15 g/mol |
| Appearance | Likely a white or off-white solid/needles.[4] |
| Canonical SMILES | C1=CC(=NC(=C1)C(=O)O)C2=NNN=N2 |
| Chemical Structure | ![]() |
Predicted Physicochemical Data
| Parameter | Predicted Value/Range | Rationale & References |
| pKa Values | Three pKa values are expected:- pKa₁: ~2-3 (Carboxylic Acid)- pKa₂: ~4-5 (Tetrazole NH)- pKa₃: ~2-4 (Pyridine N) | The molecule is amphoteric. The carboxylic acid is expected to be the most acidic group. The tetrazole ring has an acidity similar to a carboxylic acid (pKa of tetrazole is ~4.7).[1] The electron-withdrawing nature of the other substituents will likely lower the basicity of the pyridine nitrogen compared to pyridine itself (pKa ~5.2). |
| Aqueous Solubility | pH-dependent | The presence of multiple ionizable groups suggests solubility in aqueous media will be highly dependent on pH. Solubility is expected to be lowest near its isoelectric point and higher at pH values where the molecule is fully ionized. A related compound, 4-(2H-tetrazol-5-yl)-pyridine, is soluble in water at 11 g/L.[5] |
| Melting Point | >200 °C | Heterocyclic compounds rich in nitrogen and capable of strong hydrogen bonding typically have high melting points. For example, 2-(2H-Tetrazol-5-yl)pyridine has a melting point of 216 - 220 °C.[4] |
| LogP (XLogP3) | ~0.3 | Estimated based on related structures like 4-(2H-tetrazol-5-yl)-pyridine (XLogP3: 0.26).[5] The value indicates a relatively hydrophilic character. |
Experimental Protocols for Property Determination
Accurate determination of physicochemical properties is essential for drug development. The following are standard protocols for measuring the pKa and solubility of compounds like 5-Carboxy-2-(5-tetrazolyl)-pyridine.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a highly reliable method for determining the acid dissociation constants (pKa) of ionizable compounds.[6] It involves monitoring the pH of a solution as a titrant of known concentration is incrementally added.
Methodology:
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Solution Preparation: A precise amount of 5-Carboxy-2-(5-tetrazolyl)-pyridine is dissolved in a suitable solvent, typically purified water or a co-solvent system (e.g., water-methanol) if solubility is limited. An ionic strength adjuster (e.g., KCl) is added to maintain constant ionic activity.
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M KOH) to determine the acidic pKa values (carboxylic acid, tetrazole). Subsequently, a separate sample is titrated with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa (pyridine nitrogen).
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Data Collection: The pH of the solution is measured and recorded after each addition of titrant, allowing the system to reach equilibrium.
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Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the curve.[6] For overlapping pKa values, derivative plots or specialized software are used for deconvolution.
Caption: Workflow for pKa determination via potentiometric titration.
Determination of Thermodynamic Solubility by Shake-Flask Method
The saturation shake-flask (SSF) method is the gold standard for determining equilibrium thermodynamic solubility.[7][8] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.
Methodology:
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Sample Preparation: An excess amount of solid 5-Carboxy-2-(5-tetrazolyl)-pyridine is added to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values).
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Equilibration: The vials are sealed and agitated in a temperature-controlled shaker or rotator (typically at 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[7]
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Phase Separation: The suspension is allowed to settle. The saturated supernatant is then carefully separated from the excess solid. This is a critical step and is typically achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE).[7]
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The measured concentration is reported as the solubility of the compound under the specific conditions (pH, temperature) of the experiment.
Caption: Workflow for the saturation shake-flask solubility method.
Significance in Drug Development
The Principle of Bioisosterism
The tetrazole moiety in 5-Carboxy-2-(5-tetrazolyl)-pyridine is a classical bioisostere for a carboxylic acid.[2] This means it can engage in similar non-covalent interactions (e.g., hydrogen bonding, ionic interactions) with a biological target, such as a receptor or enzyme active site. However, the tetrazole group has a more delocalized negative charge and is generally more resistant to metabolic reduction than a carboxylic acid. This can translate to improved pharmacokinetic properties, such as a longer half-life.
Caption: Bioisosteric interaction of carboxylate vs. tetrazolate.
The dual presence of both a carboxylic acid and its tetrazole bioisostere on a single pyridine scaffold provides a unique platform for medicinal chemists. It allows for the exploration of how each group contributes to target binding, selectivity, and overall drug-like properties. Derivatives of pyridine-tetrazole have been investigated for a range of biological activities, including as antagonists for metabotropic glutamate receptors (mGlu5), highlighting their relevance in neuroscience drug discovery.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-[3-(pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl) pyridine: a highly potent, orally active, metabotropic glutamate subtype 5 (mGlu5) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. echemi.com [echemi.com]
- 6. biosynce.com [biosynce.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]

